4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(2-phenylethyl)benzamide
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Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
While specific synthesis details for this compound are not available, it’s worth noting that pyrazoles, which are heterocyclic chemical compounds with a nitrogen-based hetero-aromatic ring structure, have been used as a scaffold for the synthesis and development of many new promising drugs .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit aurora a and b , and LRRK2 kinase , which are involved in cell division and Parkinson’s disease respectively .
Mode of Action
Similar compounds have shown to inhibit the activity of aurora a and b , and LRRK2 kinase . This suggests that the compound might interact with these targets and inhibit their activity, leading to changes in cellular processes.
Biochemical Pathways
Aurora kinases and lrrk2 kinase are involved in cell division and dopamine signaling pathways respectively . Therefore, the compound might affect these pathways and their downstream effects.
Pharmacokinetics
The ic50 values of similar compounds against various cell lines have been reported , suggesting that these compounds can penetrate cells and exert their effects.
Result of Action
Similar compounds have shown antiproliferative activities against various cell lines , suggesting that this compound might also have similar effects.
Properties
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-22(25-11-10-18-4-2-1-3-5-18)19-6-8-20(9-7-19)30-23-21(24-12-13-26-23)27-14-16-29-17-15-27/h1-9,12-13H,10-11,14-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGUZGQFKBARNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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